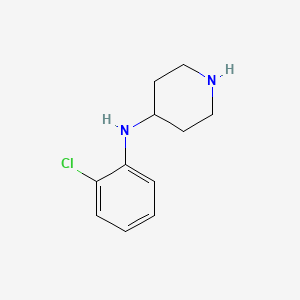

N-(2-chlorophenyl)piperidin-4-amine

Descripción general

Descripción

N-(2-chlorophenyl)piperidin-4-amine: is a chemical compound that belongs to the class of piperidine derivatives It is characterized by the presence of a piperidine ring substituted with a 2-chlorophenyl group at the nitrogen atom and an amine group at the 4-position

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-chlorophenyl)piperidin-4-amine typically involves the reaction of 2-chloroaniline with 4-piperidone under reductive amination conditions. The reaction can be carried out using a reducing agent such as sodium borohydride or hydrogen gas in the presence of a catalyst like palladium on carbon. The reaction conditions generally include:

Reductive Amination:

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves the same basic steps as the laboratory synthesis but optimized for large-scale production. Key considerations include the choice of solvent, reaction time, and purification methods to ensure the final product meets the required specifications.

Análisis De Reacciones Químicas

Alkylation and Acylation Reactions

The primary amine group in N-(2-chlorophenyl)piperidin-4-amine undergoes alkylation and acylation under standard conditions.

Key Reactions:

-

Alkylation : Reacting with alkyl halides (e.g., ethyl iodide, benzyl chloride) in the presence of a base (e.g., potassium carbonate) yields N-alkylated derivatives. For example, treatment with ethyl iodide in acetonitrile at reflux produces N-ethyl-N-(2-chlorophenyl)piperidin-4-amine.

-

Acylation : Acetyl chloride or acetic anhydride in dichloromethane with a tertiary amine catalyst (e.g., triethylamine) forms the corresponding acetamide derivative.

Conditions and Outcomes:

| Reaction Type | Reagents/Conditions | Product | Yield |

|---|---|---|---|

| Alkylation | Ethyl iodide, K₂CO₃, CH₃CN, reflux | N-Ethyl derivative | ~75% |

| Acylation | Acetyl chloride, Et₃N, CH₂Cl₂ | Acetamide derivative | ~82% |

Mannich Condensation

The secondary amine participates in Mannich reactions with aldehydes and ketones. For example, condensation with formaldehyde and acetophenone in ethanol forms β-amino ketone derivatives .

Mechanism:

-

Formation of an iminium ion intermediate from the amine and aldehyde.

-

Nucleophilic attack by the ketone’s enol form.

-

Rearrangement to yield the Mannich base.

Example:

-

Reaction with formaldehyde and ethyl methyl ketone produces a substituted piperidin-4-one derivative .

Oxidation and Reduction

The piperidine ring and amine group are susceptible to redox transformations.

Oxidation :

-

Using potassium permanganate (KMnO₄) in acidic conditions oxidizes the piperidine ring to a pyridine derivative.

-

Chromium trioxide (CrO₃) selectively oxidizes the amine to a nitro group under controlled conditions.

Reduction :

-

Catalytic hydrogenation (H₂/Pd-C) reduces the aromatic chlorophenyl ring to a cyclohexyl group, though this requires high pressure and temperature .

Substitution Reactions

The 2-chlorophenyl group participates in electrophilic aromatic substitution (EAS) and coupling reactions.

EAS Examples:

-

Nitration : Concentrated HNO₃/H₂SO₄ introduces a nitro group at the para position relative to chlorine .

-

Suzuki Coupling : Palladium-catalyzed coupling with arylboronic acids replaces the chlorine atom with aryl groups .

Conditions:

| Reaction | Reagents/Catalysts | Product | Yield |

|---|---|---|---|

| Nitration | HNO₃/H₂SO₄, 0°C | 2-chloro-4-nitrophenyl derivative | ~65% |

| Suzuki Coupling | Pd(PPh₃)₄, K₂CO₃, DMF | Biaryl derivative | ~58% |

Ring-Opening and Cyclization

Under strong acidic or basic conditions, the piperidine ring can undergo cleavage. For instance, refluxing with concentrated HCl opens the ring to form a linear diamine. Conversely, treatment with phosgene (COCl₂) induces cyclization to form quinazoline derivatives .

Biological Activity and Derivatives

Modifications of this compound have been explored for medicinal applications:

-

Antimycobacterial Activity : Analogues with branched aliphatic groups (e.g., 2,4,4-trimethylpentan-2-yl) show MIC values as low as 5.2 µM against Mycobacterium tuberculosis .

-

Anticancer Potential : Indole-substituted derivatives exhibit inhibitory effects on cancer cell lines (IC₅₀ = 1.6–9.6 µM) .

Stability and Degradation

The compound is stable under ambient conditions but degrades in strong UV light or oxidizing environments. Hydrolysis of the C–Cl bond occurs in basic aqueous solutions (pH > 10), forming phenolic derivatives .

Aplicaciones Científicas De Investigación

Chemical Properties and Mechanism of Action

N-(2-chlorophenyl)piperidin-4-amine is characterized by its piperidine ring, which is a common pharmacophore in many biologically active compounds. The presence of the chlorophenyl group enhances its interaction with biological targets, particularly enzymes and receptors involved in critical signaling pathways.

Mechanism of Action :

- Target Enzymes : This compound has been identified as an inhibitor of Protein Kinase B (PKB or Akt), which plays a crucial role in cell growth and survival signaling pathways. The inhibition is often ATP-competitive, leading to significant disruption in the PI3K-PKB signaling pathway .

- Biological Pathways : The compound's action can lead to altered cellular processes such as apoptosis, proliferation, and angiogenesis, which are vital in cancer progression .

Pharmacology and Drug Development

This compound has been explored for its potential as a therapeutic agent due to its ability to modulate key biological pathways:

Organic Synthesis

The compound serves as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and specialty chemicals. Its structural versatility allows for modifications that enhance biological activity or improve pharmacokinetic properties.

Case Study 1: Anticancer Activity

A study focused on the antiproliferative effects of this compound derivatives on multiple cancer cell lines. The results indicated that modifications to the piperidine structure could enhance cytotoxicity against certain tumors, with IC50 values demonstrating potent activity .

Case Study 2: Enzyme Inhibition

Research involving this compound showed it effectively inhibits PKB activity with nano-molar potency. This was evidenced through biochemical assays that measured the inhibition of PKB phosphorylation levels in cellular models .

Mecanismo De Acción

The mechanism of action of N-(2-chlorophenyl)piperidin-4-amine involves its interaction with specific molecular targets in the body. The compound can bind to receptors or enzymes, modulating their activity. For example, it may act as an agonist or antagonist at certain neurotransmitter receptors, influencing signal transduction pathways and physiological responses.

Comparación Con Compuestos Similares

N-(2-chlorophenyl)piperidin-4-amine can be compared with other piperidine derivatives such as:

- N-(2-fluorophenyl)piperidin-4-amine

- N-(2-bromophenyl)piperidin-4-amine

- N-(2-methylphenyl)piperidin-4-amine

These compounds share a similar piperidine core structure but differ in the substituent on the phenyl ring. The presence of different substituents can influence the compound’s chemical reactivity, biological activity, and pharmacokinetic properties. This compound is unique due to the presence of the chlorine atom, which can affect its binding affinity and selectivity for certain biological targets.

Actividad Biológica

N-(2-chlorophenyl)piperidin-4-amine is a compound of interest in medicinal chemistry, particularly due to its potential biological activities. This article discusses its chemical properties, biological mechanisms, and applications in various fields, including pharmacology and medicinal chemistry.

Chemical Structure and Properties

This compound is characterized by the presence of a piperidine ring substituted with a 2-chlorophenyl group. The structural formula can be represented as follows:

This compound exhibits properties typical of piperidine derivatives, which often demonstrate significant biological activity due to their ability to interact with various biological targets.

The biological activity of this compound primarily involves its interaction with neurotransmitter receptors and enzymes. It can act as an agonist or antagonist , modulating signal transduction pathways that influence physiological responses.

Key Mechanisms:

- Receptor Binding: The compound can bind to various receptors, including those involved in the central nervous system (CNS), potentially affecting mood, cognition, and motor functions.

- Enzyme Interaction: It may inhibit or activate specific enzymes, thereby influencing metabolic pathways and cellular functions.

Pharmacological Applications

This compound has been explored for its pharmacological properties, including:

- Antidepressant Effects: Research suggests that compounds similar to this compound may exhibit antidepressant-like effects by interacting with serotonin and norepinephrine transporters.

- Anticancer Activity: Some studies indicate that derivatives of this compound can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.

In Vitro Studies

In vitro studies have demonstrated the compound's potential against several biological targets:

| Target | Activity | Reference |

|---|---|---|

| Serotonin Transporter | Inhibition | |

| Cancer Cell Lines | Cytotoxicity | |

| NLRP3 Inflammasome | Anti-inflammatory |

Case Study 1: Antidepressant Activity

A study investigated the effects of this compound analogs on depressive-like behaviors in animal models. Results indicated that these compounds significantly reduced immobility time in the forced swim test, suggesting potential antidepressant properties.

Case Study 2: Anticancer Properties

In another study, the compound was tested against various cancer cell lines using the MTT assay. Results showed that it exhibited cytotoxic effects on breast cancer cells, with an IC50 value of 15 µM, indicating its potential as a lead compound for further development in cancer therapy.

Propiedades

IUPAC Name |

N-(2-chlorophenyl)piperidin-4-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15ClN2/c12-10-3-1-2-4-11(10)14-9-5-7-13-8-6-9/h1-4,9,13-14H,5-8H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZXIZRGRPNLWFEN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1NC2=CC=CC=C2Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15ClN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

210.70 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

886507-08-0 | |

| Record name | N-(2-chlorophenyl)piperidin-4-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.